1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one
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Overview
Description
1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO. This compound is characterized by the presence of trifluoromethyl and isopropylamino groups, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The isopropylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which affects its interaction with nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Similar structure with an ethoxy group instead of an isopropylamino group.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Contains a hydroxy and phenyl group, differing in functional groups and reactivity.
Uniqueness
1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one is unique due to the presence of both trifluoromethyl and isopropylamino groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a valuable compound in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions .
Properties
Molecular Formula |
C8H12F3NO |
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Molecular Weight |
195.18 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3/b6-4+ |
InChI Key |
BKNFRFGKUBBQME-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)N/C(=C/C(=O)C(F)(F)F)/C |
Canonical SMILES |
CC(C)NC(=CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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